[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine
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Overview
Description
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 4-Methyl-1-propyl-1H-pyrazol-5-amine
Uniqueness
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its combination of the pyrazole ring with a methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-15(12(2)9-17-18)11-16-10-13-5-7-14(19-3)8-6-13/h5-9,16H,4,10-11H2,1-3H3 |
InChI Key |
HGDJFGIQKZFNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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